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An In-Depth Technical Guide to 1-(3-Chlorophenyl)piperazine Hydrochloride (mCPP)

Abstract
This technical guide provides a comprehensive overview of 1-(3-Chlorophenyl)piperazine
hydrochloride (mCPP), a pivotal molecule in neuroscience research and a key intermediate in

pharmaceutical synthesis. As a non-selective serotonin receptor agonist and a major

metabolite of the antidepressant trazodone, mCPP's multifaceted pharmacological profile

makes it an indispensable tool for probing the serotonergic system. This document delves into

its chemical structure, synthesis, spectroscopic characteristics, detailed pharmacology,

pharmacokinetic and metabolic profiles, and validated analytical methodologies. It is intended

for researchers, scientists, and drug development professionals seeking an in-depth

understanding of mCPP's properties and applications.

Chemical & Physical Properties
1-(3-Chlorophenyl)piperazine hydrochloride, often abbreviated as mCPP HCl, is an

arylpiperazine derivative. The hydrochloride salt form enhances its stability and solubility in

aqueous media, making it suitable for research and manufacturing applications.[1] It typically

appears as a white to off-white crystalline solid.[1][2]

The structural integrity of mCPP is defined by a piperazine ring linked to a chlorophenyl group

at the meta position. This specific substitution pattern is crucial for its interaction with various
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neurotransmitter receptors.

Table 1: Physicochemical Properties of 1-(3-Chlorophenyl)piperazine Hydrochloride

Property Value Source(s)

IUPAC Name

1-(3-

chlorophenyl)piperazine;hydro

chloride

Synonyms
mCPP, 3-CPP, meta-

Chlorophenylpiperazine

CAS Number 65369-76-8 (for HCl salt)

Molecular Formula C₁₀H₁₃ClN₂ · HCl

Molecular Weight 233.14 g/mol

Melting Point 210-214 °C (decomposes)

Appearance
White to off-white crystalline

powder/solid
[1][2]

Solubility Soluble in methanol and water [1]

SMILES Cl.Clc1cccc(c1)N2CCNCC2

InChIKey
MHXPYWFZULXYHT-

UHFFFAOYSA-N

Spectroscopic Profile
The structural elucidation of mCPP is confirmed through various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra are characteristic of the

substituted aromatic ring and the piperazine moiety.

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands

corresponding to N-H stretching of the secondary amine in the piperazine ring (as the

hydrochloride salt), C-H aromatic and aliphatic stretching, and C-Cl stretching.
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Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) analysis

reveals a distinct fragmentation pattern useful for its identification in complex matrices like

biological fluids.[3]

Synthesis and Manufacturing
The synthesis of mCPP is a well-established process in medicinal chemistry, often serving as a

precursor for more complex molecules like the antidepressant Trazodone.[1] A common and

efficient synthetic route involves a two-step process starting from readily available commercial

reagents.

Workflow: Synthesis of mCPP Hydrochloride

Diethanolamine

Step 1: Chlorination
Solvent: Chloroform (CHCl₃)

Thionyl Chloride (SOCl₂)

bis(2-Chloroethyl)amine HCl

Step 2: Cyclization
Solvent: Xylene
Heat (Reflux)

3-Chloroaniline

1-(3-Chlorophenyl)piperazine HCl
(mCPP HCl)

Click to download full resolution via product page

Caption: General synthetic pathway for mCPP Hydrochloride.
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Protocol 2.1: Laboratory-Scale Synthesis of mCPP
Hydrochloride
This protocol is a representative synthesis adapted from established methodologies.[4][5]

Step 1: Preparation of bis(2-Chloroethyl)amine Hydrochloride

To a stirred solution of diethanolamine (0.23 mol) in chloroform (35 mL), slowly add a mixture

of thionyl chloride (0.92 mol) and chloroform (40 mL) dropwise over 1 hour, maintaining

temperature control.

Allow the reaction to proceed for 2 hours.

Remove excess thionyl chloride and chloroform under reduced pressure to yield a light

yellow solid.

Recrystallize the solid from acetone to obtain pure, white bis(2-chloroethyl)amine

hydrochloride.

Causality Note: The use of thionyl chloride is a standard and efficient method for converting

hydroxyl groups into chlorides. The hydrochloride salt of the product precipitates directly,

simplifying isolation.

Step 2: Synthesis of 1-(3-Chlorophenyl)piperazine Hydrochloride

Dissolve 3-chloroaniline (17.2 mmol) and bis(2-chloroethyl)amine hydrochloride (17.2 mmol)

in xylene (20 mL).[4]

Heat the mixture to reflux and maintain for 24 hours.[4]

Upon cooling, the product, 1-(3-chlorophenyl)piperazine hydrochloride, will precipitate

from the solution.

Collect the solid by filtration and wash with a cold solvent (e.g., acetone) to remove

impurities.

The product can be further purified by recrystallization if necessary.
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Self-Validation Check: The purity of the final product should be assessed by measuring its

melting point, which should be within the established range (210-214 °C), and confirmed by

spectroscopic analysis (NMR, MS).

Pharmacology
The pharmacological profile of mCPP is complex, characterized by its interactions with multiple

components of the serotonergic system. It is primarily known as a serotonin receptor agonist

but also affects serotonin transport.

Mechanism of Action
mCPP's primary mechanism of action is the direct stimulation of postsynaptic serotonin

receptors.[6] It is a non-selective agonist with a notable affinity for the 5-HT₂ subfamily,

particularly the 5-HT₂c receptor. Activation of these receptors, which are G-protein coupled,

initiates a cascade of intracellular signaling events.

Furthermore, studies indicate that mCPP can interact with the serotonin transporter (SERT).[7]

It has been shown to induce a reversal of SERT, leading to a significant, transporter-mediated

increase in extracellular serotonin concentrations, an effect that is independent of neuronal

firing.[8] This dual action—postsynaptic receptor agonism and presynaptic serotonin release—

underpins its potent and varied physiological effects.

Receptor Binding Profile
The affinity of mCPP for various neurotransmitter receptors has been quantified in human brain

tissue. It is noteworthy for its relatively broad-spectrum activity across serotonin receptor

subtypes, with comparable affinity for α₂-adrenergic receptors.

Table 2: Receptor Binding Affinity of mCPP in Human Brain Membranes
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Receptor
Target

Ligand Used IC₅₀ (nM) Kᵢ (nM) Source(s)

5-HT₁ Subtypes

(total)
[³H]Serotonin - ~100 [9]

5-HT₂ Subtypes

(total)
[³H]Spiperone 360 - [10]

α₁-Adrenergic [³H]Prazosin 2,500 - [10]

α₂-Adrenergic [³H]Rauwolscine 570 - [10]

β-Adrenergic
[³H]Dihydroalpre

nolol
11,000 - [9][10]

Dopamine D₂ [³H]Spiperone >10,000 >10,000 [9][10]

Serotonin

Transporter

(SERT)

[¹²⁵I]RTI-55 230 - [7]

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ is the

inhibition constant for a drug; the concentration of competing ligand that would occupy 50% of

the receptors if no radioligand were present.

Downstream Signaling (5-HT₂c Receptor)
As a key target, the 5-HT₂c receptor's signaling pathway is crucial to understanding mCPP's

effects. The 5-HT₂c receptor canonically couples to Gαq/₁₁ proteins.
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Caption: Canonical Gq/₁₁ signaling pathway of the 5-HT₂c receptor activated by mCPP.
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Upon activation by an agonist like mCPP, the Gαq/₁₁ subunit activates Phospholipase C (PLC).

[11] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second

messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[11] IP₃ triggers the release

of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to a

wide range of downstream cellular responses that modulate neuronal activity.[11][12]

Pharmacokinetics and Metabolism
The disposition of mCPP in the body is a critical factor in its utility as a research tool and its

effects as a drug metabolite.

Absorption, Distribution, and Elimination
Human studies reveal that mCPP exhibits large interindividual variability in its

pharmacokinetics.[6][13]

Table 3: Human Pharmacokinetic Parameters for mCPP

Parameter Route Value Source(s)

Bioavailability Oral
12% - 108% (highly

variable)
[6][13]

Elimination Half-life

(t½)
IV 2.4 - 6.8 hours [6]

Oral 2.6 - 6.1 hours [6]

Clearance IV
11 - 92 L/hr (highly

variable)
[13]

This variability suggests that genetic factors, such as polymorphisms in metabolizing enzymes,

may play a significant role.[6] The high variability makes it a challenging compound for clinical

challenge tests where predictable plasma concentrations are desired.[13]

Metabolism
mCPP is a major active metabolite of the antidepressant drugs Trazodone and Nefazodone. Its

formation is primarily mediated by the cytochrome P450 enzyme CYP3A4.[14] The subsequent
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metabolism of mCPP itself is handled by CYP2D6.[14]

In vivo studies in rats have shown that mCPP is extensively metabolized before excretion. The

primary metabolic pathways are:

Aromatic Hydroxylation: Addition of a hydroxyl group to the chlorophenyl ring.[3]

Piperazine Ring Degradation: Cleavage of the piperazine ring, leading to metabolites such

as N-(3-chlorophenyl)ethylenediamine and 3-chloroaniline.[3]

These metabolites can be further conjugated with glucuronic acid or sulfate or undergo

acetylation before being excreted in the urine.[3] The hydroxylated metabolites are considered

key targets for toxicological screening as they are major products of biotransformation.[3]

Toxicology and Safety
mCPP is classified as a hazardous substance and must be handled with appropriate safety

precautions.

Acute Toxicity: It is classified as toxic or harmful if swallowed.[15]

Irritation: It is known to cause serious eye irritation, skin irritation, and may cause respiratory

irritation.[2][15]

Adverse Effects (Human): In human studies, administration of mCPP has led to adverse

effects including headache, dysphoria, anxiety, shivering, and dizziness.[6][13]

Due to its psychoactive properties and potential for adverse effects, mCPP and its parent

compounds are regulated in many jurisdictions. All handling should occur in a controlled

laboratory setting with appropriate personal protective equipment (PPE), including gloves, eye

protection, and respiratory protection if generating dust.

Analytical Methodology
Accurate detection and quantification of mCPP in biological matrices are essential for forensic

toxicology, clinical monitoring (in patients taking Trazodone), and research. Gas

Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used confirmation

method.[16]
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Workflow: GC-MS Analysis of mCPP in Urine

Urine Sample
Step 1:

Enzymatic Hydrolysis
(β-glucuronidase)

Step 2:
Liquid-Liquid or

Solid-Phase Extraction (SPE)

Step 3 (Optional):
Acetylation

Step 4:
GC-MS Analysis

Data Interpretation:
Identification &
Quantification

Click to download full resolution via product page

Caption: Standard workflow for the detection of mCPP in urine samples.

Protocol 6.1: GC-MS Detection of mCPP in Urine
This protocol is a generalized procedure based on established toxicological analysis methods.

[3][17][18]

Sample Preparation & Hydrolysis:

To 3 mL of urine, add an internal standard and 30 µL of β-glucuronidase enzyme.[18]

Incubate the sample for 60 minutes at approximately 56°C to cleave glucuronide

conjugates, liberating free mCPP and its metabolites.[18]

Causality Note: Hydrolysis is a critical step because many drug metabolites are excreted as

water-soluble conjugates. Cleaving these conjugates is necessary to make the analytes volatile

enough for GC analysis.

Extraction:

Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the

analytes from the complex urine matrix.[3][16]

For LLE, alkalinize the sample and extract with an immiscible organic solvent.

For SPE, use a suitable cartridge (e.g., mixed-mode cation exchange) to retain the

analytes, wash away interferences, and then elute with an appropriate solvent mixture.[18]

Derivatization (Optional but Recommended):
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Evaporate the extraction solvent to dryness under a stream of nitrogen.

Reconstitute the residue in an acetylating agent (e.g., acetic anhydride in a suitable

solvent).[3]

Heat to complete the reaction. This step improves the chromatographic properties of

metabolites containing primary or secondary amine and hydroxyl groups.

GC-MS Analysis:

Inject 1-2 µL of the final extract into the GC-MS system.

Use a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane) for separation.

Operate the mass spectrometer in both full scan and selected ion monitoring (SIM)

modes. Full scan is used for initial identification based on the fragmentation pattern, while

SIM provides high sensitivity and selectivity for quantification.[19]

Self-Validation Check: The analysis must include positive and negative controls. Identification is

confirmed by comparing the retention time and mass spectrum of the analyte in the sample to

that of a certified reference standard.

Conclusion
1-(3-Chlorophenyl)piperazine hydrochloride is a compound of significant scientific interest

due to its dual role as a pharmacological tool and a key drug metabolite. Its non-selective

agonism at serotonin receptors, particularly 5-HT₂c, combined with its ability to modulate

serotonin transport, provides a powerful, albeit complex, mechanism for studying the

serotonergic system. While its pharmacokinetic variability presents challenges for clinical

applications, its well-defined synthesis and analytical procedures ensure its continued value in

preclinical research, forensic analysis, and as a critical intermediate in the pharmaceutical

industry. A thorough understanding of its multifaceted nature, as detailed in this guide, is

essential for its effective and safe application.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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